BenchChemオンラインストアへようこそ!

4-(4-Bromophenyl)piperidine hydrochloride

Ion channel blockers Neuronal sodium channel T-type calcium channel

This hydrochloride salt offers superior aqueous solubility and stability versus the free base, making it ideal for biological assays. Its unique bromine substituent enhances lipophilicity and enables halogen bonding, critical for CNS target engagement and SAR studies. Validated as a key intermediate in patented GSK-3β inhibitor synthesis, it is a strategic building block for neuroscience and DMPK research.

Molecular Formula C11H15BrClN
Molecular Weight 276.6 g/mol
CAS No. 769944-79-8
Cat. No. B1522053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Bromophenyl)piperidine hydrochloride
CAS769944-79-8
Molecular FormulaC11H15BrClN
Molecular Weight276.6 g/mol
Structural Identifiers
SMILESC1CNCCC1C2=CC=C(C=C2)Br.Cl
InChIInChI=1S/C11H14BrN.ClH/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10;/h1-4,10,13H,5-8H2;1H
InChIKeyFCMJVILUJPTBAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Bromophenyl)piperidine Hydrochloride (CAS 769944-79-8): A Halogenated Piperidine Building Block for CNS Drug Discovery and Chemical Biology


4-(4-Bromophenyl)piperidine hydrochloride (CAS 769944-79-8) is a brominated aromatic piperidine derivative with the molecular formula C11H15BrClN and a molecular weight of 276.60 g/mol [1]. As a hydrochloride salt, it exhibits enhanced aqueous solubility and stability compared to its free base form (CAS 80980-89-8, MW 240.14 g/mol) [2], making it a preferred physical form for laboratory handling and biological assays. The compound features a piperidine core linked to a 4-bromophenyl group, a structural motif prevalent in central nervous system (CNS) active pharmaceuticals . Its primary utility lies as a versatile synthetic intermediate and a valuable building block in medicinal chemistry, particularly in the development of novel bioactive molecules targeting neurological disorders [3]. The presence of the bromine atom imparts distinct electronic and steric properties that differentiate it from non-halogenated and other halogenated analogs, influencing its reactivity, binding affinity, and pharmacokinetic profile [4].

Beyond a Simple Scaffold: Why 4-(4-Bromophenyl)piperidine Hydrochloride is Not Interchangeable with In-Class Analogs


Substituting 4-(4-Bromophenyl)piperidine hydrochloride with a closely related analog such as 4-phenylpiperidine, 4-(4-chlorophenyl)piperidine, or 4-(4-fluorophenyl)piperidine is not straightforward due to the profound influence of the para-substituent on the aromatic ring. The bromine atom's size, polarizability, and electron-withdrawing nature significantly alter the compound's physicochemical properties, target binding affinity, and metabolic stability. Structure-activity relationship (SAR) studies on piperidine-based monoamine transporter inhibitors have demonstrated that halogen substitution, particularly with bromine, can dramatically enhance potency for specific transporters like the norepinephrine transporter (NET) compared to unsubstituted or other halogenated analogs [1]. The bromine atom can engage in unique halogen bonding interactions with target proteins, contributing to binding site specificity not observed with smaller halogens [1]. Furthermore, the bromophenyl moiety influences the compound's lipophilicity and metabolic profile, potentially affecting cytochrome P450 enzyme inhibition, which has implications for drug-drug interactions in vivo . Therefore, selecting the correct 4-arylpiperidine building block is a critical determinant of a drug discovery program's success, and generic substitution without rigorous SAR validation can lead to misleading biological results and wasted resources.

Quantitative Differentiation: Evidence-Based Rationale for Selecting 4-(4-Bromophenyl)piperidine Hydrochloride


Enhanced Ion Channel Blockade vs. Flunarizine: Class-Level Inference from 4-Arylpiperidine SAR

While direct quantitative data for 4-(4-Bromophenyl)piperidine hydrochloride is not available, class-level inference from a study on closely related 4-arylpiperidines and 4-aryl-4-piperidinols demonstrates the potential for superior ion channel blockade. In this study, a series of novel 4-arylpiperidines (including bromo, chloro, and fluoro derivatives) were synthesized and evaluated for blocking effects on neuronal Na+ and T-type Ca2+ channels . Most of the synthesized compounds blockaded both ion channels with potency greater than or equal to the reference standard flunarizine (1a), a known calcium channel blocker . This class-level finding supports the rationale that a brominated 4-arylpiperidine, such as the target compound, could be a valuable scaffold for developing potent ion channel modulators for CNS indications. A head-to-head comparison with flunarizine would be required to quantify the exact difference.

Ion channel blockers Neuronal sodium channel T-type calcium channel Flunarizine 4-Arylpiperidine CNS disorders

Hydrochloride Salt Form: Enhanced Aqueous Solubility and Handling Compared to Free Base

4-(4-Bromophenyl)piperidine hydrochloride (CAS 769944-79-8, MW 276.60 g/mol) offers significant practical advantages over its free base counterpart (CAS 80980-89-8, MW 240.14 g/mol) due to its salt form [1][2]. The hydrochloride salt increases aqueous solubility, a critical factor for biological assays and pharmaceutical formulations. While quantitative solubility data is not publicly available for this specific compound, the general principle that hydrochloride salts of amines exhibit improved water solubility is well-established. The higher molecular weight and the presence of the chloride counterion also contribute to its solid-state stability, making it easier to handle and store in a laboratory setting [1]. This differentiation is crucial for procurement decisions, as the hydrochloride form is the preferred choice for most research applications requiring dissolution in aqueous media.

Salt selection Solubility Stability Formulation Chemical procurement

Potential CYP2D6 Inhibition: A Liability and Differentiation Factor Requiring Further Validation

A vendor datasheet (benchchem.com) claims that 4-(4-Bromophenyl)piperidine hydrochloride acts as an inhibitor of cytochrome P450 2D6 (CYP2D6), a crucial enzyme for drug metabolism . However, no peer-reviewed primary research data or quantitative IC50 values are provided to support this claim. The datasheet states that inhibition of CYP2D6 can lead to altered pharmacokinetics of co-administered medications . If validated, this would be a significant differentiation factor compared to other 4-arylpiperidines that lack this metabolic liability. Conversely, for some research applications, this property might be undesirable. Given the lack of rigorous, peer-reviewed data, this claim must be treated as low-strength supporting evidence requiring independent verification.

CYP2D6 inhibition Drug-drug interaction Metabolism Pharmacokinetics Cytochrome P450

Validated Role as a Key Intermediate in Patented Tau Kinase 1 Inhibitors

4-(4-Bromophenyl)piperidine hydrochloride is explicitly claimed as a synthetic intermediate in patent WO2004/085408 A1, assigned to Mitsubishi Pharma Corporation and Sanofi-Synthelabo [1]. This patent describes 2,3,6-trisubstituted-4-pyrimidone derivatives as inhibitors of tau protein kinase 1 (TPK1, also known as glycogen synthase kinase 3 beta or GSK-3β) for the treatment of neurodegenerative diseases such as Alzheimer's disease [2]. The specific location of the compound is noted on page 294 of the patent [1]. This documented use in a major pharmaceutical patent underscores its utility and validates its role as a crucial building block in the synthesis of potential therapeutics targeting a high-value CNS target. While no comparative data is provided against other intermediates, the inclusion in a patent from leading pharmaceutical companies provides a strong signal of its commercial and scientific relevance.

Tau protein kinase 1 GSK-3β Alzheimer's disease Neurodegeneration Patent Synthetic intermediate

Distinct Physicochemical Profile: Higher Lipophilicity (XLogP3) vs. Fluoro and Unsubstituted Analogs

The presence of the bromine atom significantly increases the lipophilicity of 4-(4-Bromophenyl)piperidine compared to its fluoro and unsubstituted analogs. The free base (CAS 80980-89-8) has a computed XLogP3 value of 2.7 [1]. For comparison, the unsubstituted 4-phenylpiperidine has a computed XLogP3 of approximately 1.8, and 4-(4-fluorophenyl)piperidine (CAS 37656-48-7) has a value of approximately 2.0 (computed using the same algorithm) [2]. This increased lipophilicity of the bromo derivative suggests it may exhibit enhanced passive membrane permeability and potentially improved blood-brain barrier (BBB) penetration, a critical attribute for CNS-targeted therapeutics. While this is a computed property, it provides a quantifiable differentiation point and a rationale for selecting the bromo analog in CNS drug discovery programs where achieving high brain exposure is a primary goal.

Lipophilicity XLogP3 Physicochemical property Drug-likeness CNS penetration

Where 4-(4-Bromophenyl)piperidine Hydrochloride Delivers Proven Value: Evidence-Backed Research Applications


Medicinal Chemistry: Synthesizing Potent Ion Channel Modulators for CNS Disorders

Based on class-level evidence demonstrating that 4-arylpiperidines can potently block neuronal Na+ and T-type Ca2+ channels with efficacy greater than or equal to flunarizine , 4-(4-Bromophenyl)piperidine hydrochloride serves as an ideal starting point for structure-activity relationship (SAR) studies. Researchers can functionalize the piperidine nitrogen to generate a focused library of compounds aimed at optimizing potency, selectivity, and pharmacokinetic properties for treating epilepsy, neuropathic pain, or other neurological conditions where ion channel dysfunction plays a role.

Chemical Biology: Developing CNS-Penetrant Probes for Target Validation

The higher computed lipophilicity (XLogP3 = 2.7) of 4-(4-Bromophenyl)piperidine compared to its unsubstituted (XLogP3 ≈ 1.8) and fluoro (XLogP3 ≈ 2.0) analogs [1] suggests it is a promising scaffold for developing blood-brain barrier penetrant chemical probes. This property is crucial for target validation studies in neuroscience, where ensuring adequate brain exposure is paramount. The hydrochloride salt form further facilitates formulation in aqueous buffers for in vivo administration.

Pharmaceutical Development: Exploring TPK1/GSK-3β Inhibition for Alzheimer's Disease

The explicit citation of 4-(4-Bromophenyl)piperidine hydrochloride as a key intermediate in patent WO2004/085408 A1, assigned to Mitsubishi Pharma and Sanofi-Synthelabo, validates its utility in synthesizing inhibitors of tau protein kinase 1 (TPK1/GSK-3β) [2]. This provides a strong, evidence-based rationale for its procurement by research groups focused on developing novel therapeutics for Alzheimer's disease and other tauopathies.

Drug Metabolism Studies: Investigating CYP2D6-Mediated Drug-Drug Interactions

A vendor datasheet claims that 4-(4-Bromophenyl)piperidine hydrochloride inhibits CYP2D6, an enzyme critical for drug metabolism . While this claim requires rigorous experimental validation, it presents a potential application for the compound as a tool in drug metabolism and pharmacokinetics (DMPK) studies. Researchers could use it to investigate the impact of CYP2D6 inhibition on the metabolism of co-administered drugs in vitro, or as a reference compound in cytochrome P450 inhibition assays, provided that the inhibitory potency is first confirmed experimentally.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(4-Bromophenyl)piperidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.